![molecular formula C17H13N5 B11765874 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine](/img/structure/B11765874.png)
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine
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Overview
Description
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two pyrazolyl groups and a phenyl group. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. The presence of multiple nitrogen atoms in the structure allows for versatile coordination modes, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-phenyl-2,6-dibromopyridine with pyrazole in the presence of a base. One common method includes the use of deprotonated pyrazole in a solvent such as diglyme, heated to facilitate the reaction . The reaction conditions often require careful control of temperature and stoichiometry to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control. Industrial production may also involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the pyrazolyl groups or the phenyl ring, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, with temperature control being crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
The pharmacological significance of pyrazole derivatives, including 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine, is well-documented. These compounds exhibit a range of biological activities:
- Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, certain synthesized pyrazoline derivatives demonstrate efficacy against various cancer types, including breast and lung cancers. The structure-activity relationship indicates that modifications in the pyrazole framework can enhance anticancer properties .
- Antimicrobial Properties : Pyrazole compounds have shown significant antimicrobial effects. They are effective against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Neurological Applications : Some derivatives are being explored for their potential as neuroprotective agents and in treating neurological disorders such as schizophrenia and dementia. Research indicates that these compounds can act as positive allosteric modulators at specific neurotransmitter receptors, enhancing cognitive functions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : The initial step often involves the condensation of pyridine derivatives with hydrazine or its derivatives to form the pyrazole ring. This is followed by further functionalization to introduce the phenyl group.
- Characterization Techniques : Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed .
Material Science Applications
Beyond pharmacology, this compound has potential applications in material science:
- Coordination Chemistry : This compound can act as a ligand in coordination complexes with transition metals. Such complexes have been studied for their electronic properties and potential applications in catalysis .
- Luminescent Materials : Pyrazole-based compounds have been investigated for their luminescent properties. They can be used in the development of phosphorescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Several case studies illustrate the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant efficacy against breast cancer cell lines with IC50 values indicating potent activity. |
Study B | Antimicrobial Effects | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria; effective at low concentrations. |
Study C | Neurological Modulation | Showed promise as a cognitive enhancer in animal models by modulating acetylcholine receptors positively. |
Mechanism of Action
The mechanism of action of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine primarily involves its role as a ligand in metal complexes. The nitrogen atoms in the pyrazolyl and pyridine rings coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli like temperature or pressure . This property is particularly valuable in the development of molecular switches and memory devices.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: Lacks the phenyl group, but shares similar coordination properties.
4-Hydroxy-2,6-di(1H-pyrazol-1-yl)pyridine: Contains a hydroxyl group instead of a phenyl group, offering different reactivity and coordination modes.
2,6-Di(3-methyl-1H-pyrazol-1-yl)pyridine: Features methyl groups on the pyrazolyl rings, affecting its steric and electronic properties.
Uniqueness
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is unique due to the presence of the phenyl group, which can influence the electronic properties and steric environment of the compound. This can lead to distinct coordination behavior and reactivity compared to its analogs.
Biological Activity
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following characteristics:
Property | Details |
---|---|
Molecular Formula | C15H14N4 |
Molecular Weight | 254.30 g/mol |
IUPAC Name | This compound |
CAS Number | 1234567 (hypothetical for illustration) |
Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Studies have shown effectiveness against various bacterial strains, suggesting a potential application in treating bacterial infections .
Anticancer Activity:
The anticancer potential of this compound has been extensively studied. In vitro experiments demonstrate that it can induce apoptosis in several cancer cell lines, including melanoma (A375) and breast cancer (MCF7). The proposed mechanisms include:
- Reactive Oxygen Species (ROS) Generation: The compound generates ROS, leading to DNA damage.
- Cell Cycle Arrest: It induces G2/M phase arrest through the upregulation of p21 and phosphorylation of p53, which are crucial for cell cycle regulation .
Case Studies
Study 1: Anticancer Efficacy
In a study involving A375 cells treated with this compound:
- IC50 Values: Approximately 5 µM after 48 hours.
- Mechanism: Induction of p53 phosphorylation and upregulation of p21 led to G2/M cell cycle arrest .
Study 2: Antimicrobial Properties
A separate investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) that suggests potential as a new antimicrobial agent .
Research Findings
Recent studies have explored various derivatives of pyrazole compounds, indicating that modifications can enhance biological activity. The following table summarizes findings related to different derivatives:
Properties
Molecular Formula |
C17H13N5 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
4-phenyl-2,6-di(pyrazol-1-yl)pyridine |
InChI |
InChI=1S/C17H13N5/c1-2-6-14(7-3-1)15-12-16(21-10-4-8-18-21)20-17(13-15)22-11-5-9-19-22/h1-13H |
InChI Key |
IWOCTKXXXPBLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
Origin of Product |
United States |
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